REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][C:6](=O)[NH:5][C:3]1=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][CH2:6][NH:5][CH2:3]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
CC1(C(=O)NC(C1)=O)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
room temp for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to quench the reduction
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNCC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |